N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE
Description
N-(1H-13-Benzodiazol-2-yl)-2-fluorobenzamide is a synthetic small molecule featuring a benzodiazole core linked via an amide bond to a 2-fluorobenzoyl group. This structural motif is designed to leverage the electron-withdrawing fluorine atom for enhanced metabolic stability and intermolecular interactions, such as dipole-dipole or hydrogen bonding, in biological targets.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZFDVKRXPWZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE typically involves the reaction of 2-fluorobenzoyl chloride with 1H-13-benzodiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(1H-Benzimidazol-2-yl)-1H-Pyrazol-4-yl]benzamide ()
- Molecular Formula : C₁₇H₁₃N₅O
- Structural Features: A benzimidazole ring fused to a pyrazole moiety, with a benzamide substituent. No fluorine substituents, reducing electronegativity compared to the target compound.
- Pharmacological Implications :
- The absence of fluorine may result in lower metabolic stability and weaker dipole interactions in binding pockets.
- The pyrazole-benzimidazole scaffold could enhance π-π stacking in hydrophobic environments.
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide ()
- Molecular Formula : C₁₄H₁₂FN₅O S₂
- Structural Features: A fluorinated benzamide core with a sulfanyl-linked imidazole and thiazole group. Additional amino and methyl groups modify solubility and steric bulk.
- Pharmacological Implications: The sulfanyl and thiazole groups may improve chelation properties or target-specific interactions (e.g., metal-binding enzymes).
Structural and Functional Comparison Table
Pharmacological and Physicochemical Properties
- Fluorine Effects: The 2-fluorine in the target compound likely enhances lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs like the compound in .
- Heterocyclic Influence :
- Solubility :
- The sulfanyl and thiazole groups in ’s compound could improve aqueous solubility via hydrogen bonding, whereas the target compound’s fluorine may reduce solubility due to increased hydrophobicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
